2-(Pentafluoroethyl)benzoic acid

説明

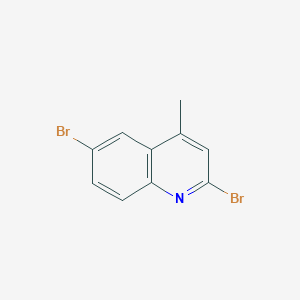

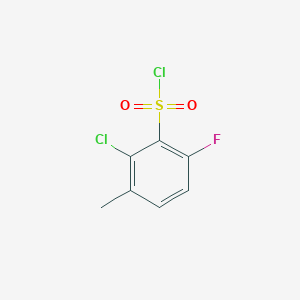

2-(Pentafluoroethyl)benzoic acid is a fluorinated carboxylic acid. It is an organic compound with the molecular formula C9H5F5O2 .

Synthesis Analysis

An efficient and economical synthesis of some new fluorine substituted phthalides was accomplished from two γ-keto acids, 2-(4-fluorobenzoyl)benzoic acid and 2-(3,5-dinitro-4-flurobenzoyl)benzoic acid. Each acid was reacted with various phenolic compounds in the presence of a catalytic quantity of concentrated sulphuric acid to get the phthalides .

Molecular Structure Analysis

The molecular structure of 2-(Pentafluoroethyl)benzoic acid consists of a benzene ring to which a carboxyl functional group is linked. The molecule consists of 9 carbon atoms, 5 hydrogen atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

2-(Pentafluoroethyl)benzoic acid is a crystalline, colorless solid . It is soluble in water, and the solubility at 25 °C and 100 °C is 3.44 g/L and 56.31 g/L respectively. It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .

科学的研究の応用

Chemical and Material Sciences

2-(Pentafluoroethyl)benzoic acid is a compound with potential applications in chemical and material sciences. Its structure and properties can be exploited in various ways:

Polymerization Catalysts : The compound has been studied in the context of nickel(II) complexes for polymerization activities. These complexes, involving derivatives of benzoic acid, show promise in the polymerization of norbornene, suggesting applications in creating new polymer materials with specific properties (Lee et al., 2002).

Electrolyte Additives for Lithium-Ion Batteries : Derivatives of benzoic acid, including fluorinated compounds, have been investigated as bifunctional electrolyte additives for lithium-ion batteries. These additives can act both as redox shuttles for overcharge protection and as anion receptors to dissolve LiF, potentially improving battery safety and performance (Chen & Amine, 2007).

Catalysis and Organic Synthesis : Pentafluoroethylation, a process of introducing pentafluoroethyl groups into organic compounds, is a significant area of research. A method using pentafluoroethane (HFC-125), a related compound, in a micro-flow system has shown to be efficient for pentafluoroethylation at room temperature. This process is applicable to a variety of carbonyl compounds, indicating potential uses of 2-(pentafluoroethyl)benzoic acid derivatives in synthesizing fluorinated organic molecules (Ono et al., 2021).

Environmental and Analytical Chemistry

- Detection of Reactive Oxygen Species (ROS) : Research has developed novel fluorescence probes to detect reactive oxygen species (ROS) selectively, including derivatives of benzoic acid. These probes can reliably distinguish specific ROS species, providing tools for biological and chemical studies to understand ROS roles and impacts (Setsukinai et al., 2003).

Safety And Hazards

特性

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-4-2-1-3-5(6)7(15)16/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHHOWJIMXYBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pentafluoroethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1457599.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1457602.png)

![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1457604.png)

![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)